1,1-Dideuteriohexadecan-1-ol

Description

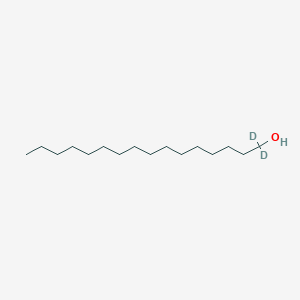

1,1-Dideuteriohexadecan-1-ol is a deuterated derivative of hexadecan-1-ol (cetyl alcohol), where two hydrogen atoms at the terminal carbon (C-1) are replaced by deuterium. Its molecular formula is C₁₆H₃₂D₂O, with a molecular weight of 242.48 g/mol (compared to 242.44 g/mol for non-deuterated hexadecan-1-ol). This isotopic substitution primarily impacts its physical properties (e.g., vibrational spectroscopy profiles) and kinetic isotope effects in chemical reactions. It is used in mechanistic studies, metabolic tracing, and NMR spectroscopy due to the distinct behavior of deuterium .

Properties

IUPAC Name |

1,1-dideuteriohexadecan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h17H,2-16H2,1H3/i16D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXWNKGSJHAJOGX-BPPAMHLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dideuteriohexadecan-1-ol can be synthesized through the reduction of 1,1-dideuteriopalmitic acid. The reduction process typically involves the use of reducing agents such as lithium aluminum deuteride (LiAlD4) or sodium borodeuteride (NaBD4) under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or diethyl ether to facilitate the reduction process.

Industrial Production Methods: Industrial production of this compound may involve the large-scale reduction of 1,1-dideuteriopalmitic acid using similar reducing agents. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice. The final product is purified through distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dideuteriohexadecan-1-ol undergoes various chemical reactions typical of primary fatty alcohols. These include:

Oxidation: The compound can be oxidized to form 1,1-dideuteriopalmitic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Further reduction can yield 1,1-dideuteriohexadecane.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 1,1-dideuteriohexadecyl chloride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

Reduction: Lithium aluminum deuteride or sodium borodeuteride in an inert atmosphere.

Substitution: Thionyl chloride or phosphorus tribromide (PBr3) under anhydrous conditions.

Major Products Formed:

Oxidation: 1,1-Dideuteriopalmitic acid.

Reduction: 1,1-Dideuteriohexadecane.

Substitution: 1,1-Dideuteriohexadecyl chloride.

Scientific Research Applications

1,1-Dideuteriohexadecan-1-ol has several scientific research applications, including:

Chemistry: Used as an isotopic tracer in reaction mechanism studies to understand the pathways and intermediates involved in chemical reactions.

Biology: Employed in metabolic studies to trace the incorporation and transformation of fatty alcohols in biological systems.

Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of deuterated compounds.

Industry: Applied in the development of deuterated surfactants and lubricants with enhanced properties.

Mechanism of Action

The mechanism of action of 1,1-dideuteriohexadecan-1-ol involves its incorporation into biological and chemical systems where it acts as a stable isotopic label. The presence of deuterium atoms allows for the tracking of the compound through various pathways using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The molecular targets and pathways involved depend on the specific application, such as metabolic pathways in biological systems or reaction intermediates in chemical processes.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

(a) Hexadecan-1-ol (Cetyl Alcohol)

- Formula : C₁₆H₃₄O

- Key Properties: Melting point: 49–50°C Boiling point: 344°C Solubility: Insoluble in water; soluble in ethanol and ether.

- Applications : Emulsifier in cosmetics, pharmaceuticals, and surfactants.

- Comparison :

- 1,1-Dideuteriohexadecan-1-ol shares identical functional group reactivity (primary alcohol) and chain length.

- Deuterium substitution reduces the C–D bond’s vibrational frequency, making it distinguishable in IR and Raman spectra. Reaction rates may differ slightly due to kinetic isotope effects (e.g., slower oxidation or esterification) .

(b) Dodecan-1-ol (Lauryl Alcohol)

- Formula : C₁₂H₂₆O

- Key Properties :

- Melting point: 24°C

- Boiling point: 259°C

- Solubility: Similar to hexadecan-1-ol but more volatile due to shorter chain.

- Applications : Surfactants, lubricants, and personal care products .

- Comparison: Chain length differences significantly alter physical properties. Dodecan-1-ol’s lower molecular weight (186.3 g/mol) reduces melting/boiling points compared to hexadecan-1-ol derivatives.

(c) Z,Z-7,11-Hexadecadien-1-ol

- Formula : C₁₆H₃₀O

- Key Properties :

- Unsaturated diene structure with hydroxyl group.

- Lower melting point due to reduced van der Waals interactions compared to saturated analogs.

- Applications : Pheromone in insect communication systems.

- Comparison :

Physicochemical Property Comparison

| Property | This compound | Hexadecan-1-ol | Dodecan-1-ol | Z,Z-7,11-Hexadecadien-1-ol |

|---|---|---|---|---|

| Molecular Formula | C₁₆H₃₂D₂O | C₁₆H₃₄O | C₁₂H₂₆O | C₁₆H₃₀O |

| Molecular Weight (g/mol) | 242.48 | 242.44 | 186.3 | 238.41 |

| Melting Point (°C) | ~49–50 (estimated) | 49–50 | 24 | Not reported |

| Boiling Point (°C) | ~344 (estimated) | 344 | 259 | Not reported |

| Solubility in Water | Insoluble | Insoluble | Insoluble | Low |

| Key Isotopic Effect | C–D bond stability | N/A | N/A | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.